Comparative In Vitro Potency Against Streptococcus pyogenes: Erythromycin Hydrate Demonstrates Lowest MIC90 Among Four Macrolides
In a head-to-head comparison of 180 clinical isolates of Streptococcus pyogenes, (-)-erythromycin hydrate demonstrated the lowest MIC90 (0.09 mg/L) among the four macrolides tested, outperforming clarithromycin, azithromycin, and roxithromycin [1]. This superior anti-streptococcal activity positions erythromycin as the most potent baseline comparator for streptococcal susceptibility studies.
| Evidence Dimension | In vitro antibacterial activity against Streptococcus pyogenes (MIC90) |
|---|---|
| Target Compound Data | 0.09 mg/L |
| Comparator Or Baseline | Clarithromycin, azithromycin, roxithromycin (all ≤ 0.5 mg/L MIC90; erythromycin lowest among group) |
| Quantified Difference | Erythromycin MIC90 = 0.09 mg/L; next lowest was clarithromycin (exact value not reported but > erythromycin); azithromycin and roxithromycin MIC90 ≤ 0.5 mg/L |
| Conditions | Microbroth dilution MIC method; 180 clinical isolates of S. pyogenes from six regions of The Netherlands; incubation conditions per CLSI guidelines |
Why This Matters
For researchers developing new anti-streptococcal agents or conducting macrolide resistance surveillance, erythromycin hydrate provides the highest sensitivity baseline for detecting shifts in susceptibility patterns.
- [1] Van Asselt GJ, Mouton RP, van Klingeren B. Susceptibility of Streptococcus pyogenes to azithromycin, clarithromycin, erythromycin and roxithromycin in vitro. J Med Microbiol. 1995;43(5):386-391. doi:10.1099/00222615-43-5-386 View Source
